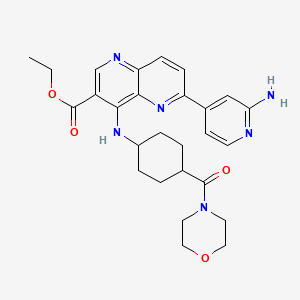
N2-iso-Butyryl-2'-O-(2-methoxyethyl)guanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-iso-Butyryl-2’-O-(2-methoxyethyl)guanosine is a modified nucleoside analog of guanosine. This compound features an isobutyl group at the N2 position and a 2-methoxyethyl group at the 2’-O position. These structural modifications enhance its stability and biological activity, making it a valuable tool in scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The primary reagents used in this synthesis are isobutyric anhydride and 2’-O-(2-methoxyethyl)guanosine . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of N2-iso-Butyryl-2’-O-(2-methoxyethyl)guanosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .
化学反应分析
Types of Reactions
N2-iso-Butyryl-2’-O-(2-methoxyethyl)guanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanosine analogs, while substitution reactions can produce a variety of modified nucleosides .
科学研究应用
N2-iso-Butyryl-2’-O-(2-methoxyethyl)guanosine has several important applications in scientific research:
Chemistry: It is used to study nucleic acid structure and function due to its enhanced stability and resistance to enzymatic degradation
Medicine: It is a valuable tool in drug development, particularly for targeting guanosine-related pathways.
作用机制
N2-iso-Butyryl-2’-O-(2-methoxyethyl)guanosine exerts its effects by interacting with specific molecular targets and pathways. The compound’s functional activity is dependent on the activation of Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response . This activation leads to the induction of type I interferons, producing antiviral effects .
相似化合物的比较
Similar Compounds
2’-O-(2-methoxyethyl)guanosine: Similar in structure but lacks the isobutyl group at the N2 position.
N2-iso-Butyryl-3’-O-(methoxyethyl)guanosine: Similar but with modifications at the 3’-O position instead of the 2’-O position.
N2-iso-Butyryl-3’-deoxyguanosine: Lacks the 2’-O-methoxyethyl group and has a deoxy modification at the 3’ position.
Uniqueness
N2-iso-Butyryl-2’-O-(2-methoxyethyl)guanosine stands out due to its dual modifications at the N2 and 2’-O positions, which enhance its stability, resistance to enzymatic degradation, and biological activity. These unique properties make it a valuable tool in various scientific research applications .
属性
分子式 |
C17H25N5O7 |
|---|---|
分子量 |
411.4 g/mol |
IUPAC 名称 |
N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C17H25N5O7/c1-8(2)14(25)20-17-19-13-10(15(26)21-17)18-7-22(13)16-12(28-5-4-27-3)11(24)9(6-23)29-16/h7-9,11-12,16,23-24H,4-6H2,1-3H3,(H2,19,20,21,25,26)/t9-,11?,12+,16-/m1/s1 |
InChI 键 |
IZOOGJIUOCHAAY-RDMACPANSA-N |
手性 SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)OCCOC |
规范 SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


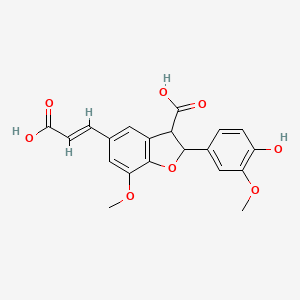
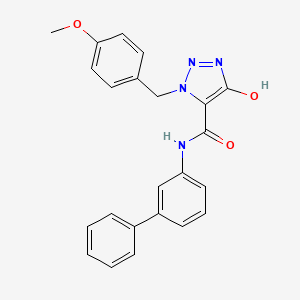
![3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide](/img/structure/B12405278.png)
![6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine;hydrochloride](/img/structure/B12405286.png)
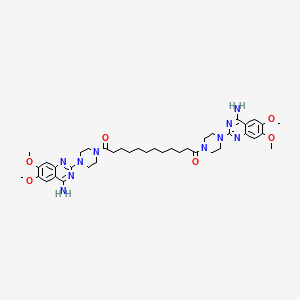
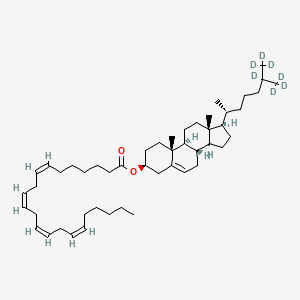

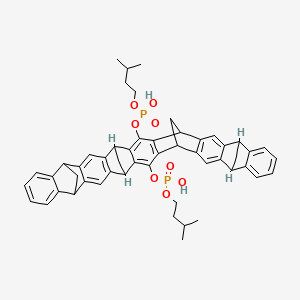
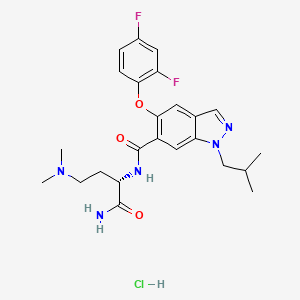
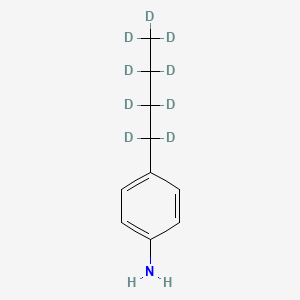
![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12405343.png)
![[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid](/img/structure/B12405344.png)
